molecular formula C12H15ClO2 B176798 Tert-butyl 4-(chloromethyl)benzoate CAS No. 121579-86-0

Tert-butyl 4-(chloromethyl)benzoate

Cat. No.: B176798
CAS No.: 121579-86-0
M. Wt: 226.7 g/mol
InChI Key: UDAULNDFFKITRZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(chloromethyl)benzoate is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(chloromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAULNDFFKITRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596874
Record name tert-Butyl 4-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121579-86-0
Record name tert-Butyl 4-(chloromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Chemical Identity in Scholarly Contexts

In the precise language of chemistry, Tert-butyl 4-(chloromethyl)benzoate is systematically identified by its IUPAC name: this compound. nih.govsigmaaldrich.comchemenu.com This name accurately describes its molecular structure, indicating a tert-butyl group attached to a benzoate (B1203000) functional group, which in turn has a chloromethyl substituent at the fourth position of the benzene (B151609) ring.

The compound is also recognized by its Chemical Abstracts Service (CAS) Registry Number, 121579-86-0, a unique identifier that facilitates its tracking in scientific literature and chemical databases. nih.govlookchem.comchemicalbook.com Various synonyms are used in research and commercial contexts, including 4-(Chloromethyl)benzoic acid tert-butyl ester and Benzoic acid, 4-(chloromethyl)-, 1,1-dimethylethyl ester. nih.govlookchem.comcymitquimica.com

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound nih.govsigmaaldrich.comchemenu.com
CAS Number 121579-86-0 nih.govlookchem.comchemicalbook.com
Molecular Formula C₁₂H₁₅ClO₂ nih.govlookchem.comchemicalbook.com
Molecular Weight 226.70 g/mol nih.govcymitquimica.com
InChI Key UDAULNDFFKITRZ-UHFFFAOYSA-N nih.govsigmaaldrich.com
Canonical SMILES CC(C)(C)OC(=O)C1=CC=C(C=C1)CCl nih.gov

Significance As a Research Compound in Organic Synthesis and Beyond

The primary significance of Tert-butyl 4-(chloromethyl)benzoate in academic research lies in its role as a versatile building block and intermediate in organic synthesis. lookchem.com Its bifunctional nature, possessing both a reactive chloromethyl group and a tert-butyl ester, allows for a wide range of chemical transformations.

The chloromethyl group serves as a key functional handle for introducing the 4-(tert-butoxycarbonyl)benzyl moiety into various molecules. This is particularly valuable in the synthesis of complex organic structures where this specific fragment is required. The tert-butyl ester, on the other hand, acts as a protecting group for the carboxylic acid functionality. tcichemicals.com Protecting groups are crucial in multi-step syntheses to prevent a reactive site from undergoing unwanted reactions while other parts of the molecule are being modified. The tert-butyl group is favored for its stability under many reaction conditions and its relatively straightforward removal under specific acidic conditions. tcichemicals.com

A significant application of this compound is in the pharmaceutical industry, where it is used as an intermediate in the synthesis of various drug candidates. lookchem.comgoogle.com For instance, it has been identified as an intermediate in the preparation of potential anti-cancer agents. google.com The ability to introduce the 4-(tert-butoxycarbonyl)benzyl group is a key step in the synthesis of certain complex molecules being investigated for their therapeutic properties.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Boiling Point 310 °C lookchem.comchemsrc.com
Density 1.108 g/cm³ lookchem.comchemsrc.com
Flash Point 320 °C lookchem.com
Refractive Index 1.514 lookchem.com
Appearance White to off-white solid chemicalbook.com

Historical Perspectives on Its Role in Chemical Development

Esterification Reactions for this compound

The formation of the tert-butyl ester group in this compound is a critical step in its synthesis. Various esterification methods have been explored to optimize yield, purity, and industrial scalability.

Acid-Catalyzed Esterification with 4-(Chloromethyl)benzoic Acid and tert-Butanol (B103910)

The direct acid-catalyzed esterification, or Fischer esterification, of 4-(chloromethyl)benzoic acid with tert-butanol presents a classical yet challenging approach. masterorganicchemistry.comyoutube.com This equilibrium-controlled reaction typically requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the alcohol. youtube.com

However, the use of a tertiary alcohol like tert-butanol introduces a significant challenge: its propensity to undergo E1 elimination under acidic conditions to form isobutene. chemicalforums.com This side reaction can significantly lower the yield of the desired ester. The mechanism involves the protonation of the alcohol, followed by the loss of water to form a relatively stable tertiary carbocation, which can then be deprotonated to yield the alkene. youtube.com

To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, typically the alcohol, is used. masterorganicchemistry.com Additionally, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can shift the equilibrium to favor the product. masterorganicchemistry.com

A common method to circumvent the challenges of direct esterification involves the activation of the carboxylic acid. For example, 4-(chloromethyl)benzoic acid can be converted to its more reactive acyl chloride derivative using a reagent like thionyl chloride. The subsequent reaction of the acyl chloride with a tert-butoxide source, such as potassium tert-butoxide, can then produce the tert-butyl ester. google.com

Optimization of Acid Catalysts (e.g., Sulfuric Acid) for Yield and Selectivity

The choice and optimization of the acid catalyst are crucial for maximizing the yield and selectivity of the esterification reaction. Sulfuric acid is a commonly employed catalyst due to its effectiveness and low cost. masterorganicchemistry.com Other acid catalysts that can be used include p-toluenesulfonic acid (TsOH) and hydrochloric acid. masterorganicchemistry.comresearchgate.net

The optimization of the catalytic process involves several key parameters:

Catalyst Loading: The concentration of the acid catalyst needs to be carefully controlled. While a sufficient amount is necessary to achieve a reasonable reaction rate, excessive catalyst loading can promote side reactions, such as the dehydration of the alcohol and charring of the organic material.

Temperature: The reaction temperature influences the rate of both the desired esterification and the undesired elimination of the tertiary alcohol. A careful balance must be struck to ensure a reasonable reaction rate without excessively favoring the formation of isobutene. Studies on the esterification of benzoic acid with other alcohols have shown that temperatures in the range of 130-150°C can be optimal under microwave conditions. researchgate.net

Reaction Time: As an equilibrium process, the reaction needs sufficient time to reach completion. The optimal reaction time will depend on the other reaction parameters.

Removal of Water: Continuous removal of water is a critical factor in driving the reaction to completion and achieving high yields.

The following table illustrates the effect of catalyst loading on the esterification of benzoic acid with n-butanol, providing insights that can be extrapolated to the synthesis of this compound.

Table 1: Effect of Silica (B1680970) Sulfuric Acid Catalyst Dosage on the Esterification of Benzoic Acid with n-Butanol researchgate.net

Catalyst Dosage (% based on benzoic acid)Esterification Yield (%)
0.8292.3
1.2395.8
1.6498.6
2.0598.6
2.4698.5

This data represents the esterification of benzoic acid with n-butanol and serves as an illustrative example of catalyst optimization.

Continuous Flow Processes in Industrial Synthesis of this compound

For industrial-scale production, continuous flow processes offer significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. colab.wsresearchgate.net The synthesis of benzoate (B1203000) esters has been successfully adapted to continuous flow systems. google.comgoogle.com

In a typical continuous flow setup for esterification, the reactants (4-(chloromethyl)benzoic acid and tert-butanol) and the acid catalyst are continuously fed into a heated reactor. google.com The reaction mixture flows through the reactor, and the product is continuously collected at the outlet. The continuous removal of water, often as a vapor, is a key feature of these systems, which drives the reaction towards completion. google.com

The design of the flow reactor can vary, from simple heated tubes to more complex systems incorporating static mixers to ensure efficient mixing of the reactants. The residence time of the reactants in the reactor is a critical parameter that can be precisely controlled by adjusting the flow rate.

Nucleophilic Substitution Routes to this compound

An alternative synthetic strategy to this compound involves the formation of the ester bond via a nucleophilic substitution reaction.

Synthesis from Methyl 4-(bromomethyl)benzoate (B8499459) with tert-Butoxide

This approach involves a transesterification reaction where the methyl group of methyl 4-(bromomethyl)benzoate is replaced by a tert-butyl group. The reaction is typically carried out using a tert-butoxide salt, such as potassium tert-butoxide (KOtBu), in a suitable solvent. organic-chemistry.orgnih.gov

Potassium tert-butoxide is a strong, non-nucleophilic base, but under certain conditions, it can act as a nucleophile. masterorganicchemistry.com The reaction likely proceeds through a nucleophilic acyl substitution mechanism. The tert-butoxide anion attacks the electrophilic carbonyl carbon of the methyl ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the methoxide (B1231860) leaving group and the formation of the more sterically hindered tert-butyl ester.

The efficiency of this reaction can be influenced by several factors, including the choice of solvent and the presence of water or other protic species. While this method offers an alternative to direct esterification, the use of a strong base like potassium tert-butoxide requires careful control of the reaction conditions to avoid potential side reactions.

Exploration of Alternative Leaving Groups and Nucleophiles for Enhanced Efficiency

To enhance the efficiency of the nucleophilic substitution route, the exploration of alternative leaving groups and nucleophiles is a key area of research.

Alternative Leaving Groups: The rate of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. In the context of transesterification, the methoxy (B1213986) group of a methyl ester is a reasonable leaving group. However, more effective leaving groups can be employed to accelerate the reaction. For instance, converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or a mixed anhydride, provides a much better leaving group (Cl- or a carboxylate anion, respectively). nih.gov

In the context of substituting the benzylic halogen, a bromide (as in methyl 4-(bromomethyl)benzoate) is a better leaving group than a chloride, which would make the nucleophilic attack by the tert-butoxide on the ester carbonyl more favorable relative to an SN2 reaction at the benzylic position. Other potential leaving groups at the benzylic position that could be considered include sulfonates, such as tosylates or mesylates, which are excellent leaving groups in nucleophilic substitution reactions. nih.gov

Alternative Nucleophiles: While potassium tert-butoxide is a common choice, other tert-butoxide salts, such as sodium tert-butoxide or lithium tert-butoxide, could also be used. The choice of the counter-ion can influence the reactivity and solubility of the nucleophile.

Furthermore, alternative bulky alkoxides could be explored for the synthesis of other sterically hindered esters. The use of different nucleophiles would need to be carefully considered in the context of the specific substrate and desired product to optimize the reaction efficiency and minimize side reactions.

Halogenation and Subsequent Esterification Approaches

A conventional and widely documented route to this compound involves a two-step process: the chlorination of a precursor to form an acid chloride, followed by esterification. This method is valued for its reliability and scalability.

Preparation of 4-(Chloromethyl)benzoic Acid from 4-Methylbenzoic Acid via Chlorination

The synthesis begins with the targeted chlorination of 4-methylbenzoic acid. In a typical procedure, 4-methylbenzoic acid is dissolved in a solvent such as chlorobenzene (B131634) at an elevated temperature, often around 100°C. prepchem.com Elemental chlorine is then introduced into the solution under ultraviolet (UV) light. prepchem.com The UV radiation initiates a free-radical reaction on the methyl group of the benzoic acid derivative. The reaction is monitored until the calculated amount of hydrochloric acid has been formed, indicating the completion of the chlorination. prepchem.com Upon cooling the reaction mixture, the product, 4-(chloromethyl)benzoic acid, precipitates and can be isolated through filtration and washing with a low-boiling petroleum ether to remove the solvent. prepchem.com

Table 1: Synthesis of 4-(Chloromethyl)benzoic Acid via Chlorination

Reactant/Reagent Role Solvent Conditions Product
4-Methylbenzoic Acid Starting Material Chlorobenzene 100°C, UV light 4-(Chloromethyl)benzoic Acid

Esterification of 4-(Chloromethyl)benzoic Acid with tert-Butanol Derivatives

The second step is the esterification of the newly formed 4-(chloromethyl)benzoic acid to yield the final product. Due to the steric hindrance of the tertiary butyl group, direct esterification with tert-butanol can be challenging. A more effective method involves the use of a tert-butanol derivative, such as potassium tert-butoxide. google.com The reaction is typically carried out in an organic solvent like dichloromethane (B109758). google.com The 4-(chloromethyl)benzoic acid is first activated (as described in the next section) and then treated with potassium tert-butoxide. google.com The reaction proceeds via nucleophilic acyl substitution to form this compound. After the reaction is complete, the product can be isolated from the mixture. google.com

Role of Dichlorosulfoxide in Activating 4-(Chloromethyl)benzoic Acid

Dichlorosulfoxide, more commonly known as thionyl chloride (SOCl₂), plays a crucial role as an activating agent for the carboxylic acid group. rsc.orgmasterorganicchemistry.com Carboxylic acids are generally not reactive enough to undergo direct esterification with sterically hindered alcohols. Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. rsc.orgmasterorganicchemistry.comwikipedia.org

In the synthesis of this compound, 4-(chloromethyl)benzoic acid is treated with thionyl chloride, often in a solvent like dichloromethane at a reduced temperature (e.g., -10°C to 10°C). google.com This reaction produces 4-(chloromethyl)benzoyl chloride, along with the volatile byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.comresearchgate.net The resulting acyl chloride is not typically isolated but is reacted in situ with potassium tert-butoxide to complete the esterification. google.com This one-pot approach is efficient as it avoids a separate purification step for the reactive and often moisture-sensitive acyl chloride. rsc.org

Table 2: Esterification using Thionyl Chloride Activation

Reactant Activating Agent Reagent Solvent Intermediate Final Product

Emerging and Green Chemistry Synthetic Pathways

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry are being applied to syntheses like that of this compound. A key area of improvement is the replacement of hazardous solvents and reagents. For example, traditional chlorination often uses solvents like chlorobenzene, while activation uses thionyl chloride, which produces corrosive HCl gas. prepchem.comgoogle.com

Emerging protocols focus on alternative reaction media, such as high-temperature water, which can act as a benign solvent for certain organic reactions, potentially replacing conventional organic solvents. rsc.org While direct application to this specific synthesis is still a research goal, the concept demonstrates a move away from volatile and toxic organic compounds. Furthermore, developing syntheses that can proceed in fewer steps, for instance, through one-pot reactions, reduces the need for intermediate purification steps, thereby minimizing solvent use and waste generation. rsc.org

Catalytic Approaches for Improved Atom Economy and Reduced Waste

Catalysis is at the forefront of green chemistry, offering pathways that are more selective, require milder conditions, and generate less waste than stoichiometric reactions.

Organocatalysis : For the chlorination step, organocatalytic methods are being explored to replace traditional free-radical initiators. These small organic molecules can catalyze reactions with high efficiency and selectivity under mild conditions, avoiding the use of potentially toxic metals. uni-giessen.de

Heterogeneous Catalysis : The use of solid catalysts, such as multifunctional metal-organic frameworks (MOFs) or zeolites, presents significant advantages. acs.org These catalysts can possess both acidic and basic sites, allowing for multi-step cascade reactions in a single pot, which improves step economy. acs.org They are also easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling, which is both economically and environmentally beneficial.

Advanced Catalytic Systems : Research into novel catalytic systems, such as synergistic iron-organocatalysis or ruthenium-pincer complexes, is opening new avenues for efficient chemical transformations. rug.nlarabjchem.org These catalysts can enable reactions like dehydrogenation or transfer hydrogenation, which are highly atom-economical processes. arabjchem.org For instance, a catalytic C-H activation and functionalization approach could, in principle, offer a more direct route to the target molecule, bypassing multiple pre-functionalization steps and significantly improving atom economy. rsc.org

The development of these catalytic systems aims to create more sustainable industrial processes by reducing energy consumption and the formation of unwanted byproducts. arabjchem.org

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution. zhishangchemical.com The reactivity of this site is enhanced by the stabilization of reaction intermediates and transition states by the adjacent benzene (B151609) ring. These reactions are crucial for introducing a wide array of functional groups onto the benzoic acid framework.

Nucleophilic substitution at the benzylic carbon of this compound can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, or a combination of both. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. cpur.inkahedu.edu.in

The SN1 mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride ion to form a relatively stable benzylic carbocation. This cation is stabilized by resonance, with the positive charge delocalized over the benzene ring. The second step is a rapid attack by a nucleophile on the carbocation.

Rate Law: Rate = k[C₁₂H₁₅ClO₂]

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the chloride leaving group departs. cpur.in This pathway involves a five-coordinate transition state.

Rate Law: Rate = k[C₁₂H₁₅ClO₂][Nucleophile]

Kinetic studies on the solvolysis of similar benzyl (B1604629) chlorides reveal the delicate balance between these two pathways. researchgate.net For this compound, the SN1 pathway is facilitated by the ability of the benzylic position to stabilize a carbocation. However, the substrate is a primary-like halide, which typically favors the SN2 mechanism due to minimal steric hindrance at the reaction center. cpur.in The choice of solvent is critical; polar, protic solvents (e.g., ethanol, water) can solvate the leaving group and the carbocation intermediate, favoring the SN1 pathway, while polar, aprotic solvents (e.g., acetone, DMF) typically favor the SN2 pathway. kahedu.edu.in

FactorFavors SN1 PathwayFavors SN2 PathwayRationale for this compound
Substrate Structure Tertiary > Secondary > PrimaryPrimary > Secondary > TertiaryThe benzylic carbon is primary-like (favors SN2), but can form a resonance-stabilized carbocation (favors SN1).
Nucleophile Weak nucleophiles (e.g., H₂O, ROH)Strong nucleophiles (e.g., I⁻, RS⁻, N₃⁻)The reaction outcome is highly dependent on the chosen nucleophile.
Leaving Group Good leaving groupsGood leaving groupsChloride is a good leaving group, suitable for both pathways.
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMF)The mechanism can be directed by the choice of solvent.
Electronic Effect Electron-donating groupsElectron-withdrawing groupsThe para-ester group is electron-withdrawing, which destabilizes the carbocation (disfavoring SN1) and makes the benzylic carbon more electrophilic (favoring SN2).

Both steric and electronic factors significantly modulate the reactivity of the chloromethyl group.

Electronic Effects: The most significant electronic influence comes from the para-substituted tert-butyl ester group. As an electron-withdrawing group (-COOR), it has a dual effect. It destabilizes the formation of the benzylic carbocation intermediate required for the SN1 pathway by withdrawing electron density from the phenyl ring. Conversely, this electron withdrawal increases the electrophilicity of the benzylic carbon, making it more susceptible to attack by a nucleophile, thus accelerating the SN2 pathway.

Steric Effects: The primary steric considerations in substitution reactions at the chloromethyl group of this molecule relate to the nucleophile rather than the substrate itself. The reaction site (-CH₂Cl) is sterically unhindered. researchgate.net The tert-butyl group is located on the ester function, which is remote from the chloromethyl reaction center and therefore exerts no direct steric hindrance on the approaching nucleophile. However, using a bulky nucleophile would slow down an SN2 reaction due to steric clash in the transition state. Studies on highly hindered systems, such as 2,4,6-tri-t-butylbenzyl chloride, have shown that extreme steric crowding around the reaction center can lead to steric acceleration in SN1 reactions and hinder SN2 reactions. researchgate.net This is not a major factor for this compound itself, where the steric environment at the benzylic carbon is open.

Since the benzylic carbon of the chloromethyl group in this compound is achiral (it is not bonded to four different groups), discussions of stereochemical outcomes like inversion or racemization are not directly applicable. researchgate.net

However, it is instructive to consider the theoretical stereochemical course if the reaction center were chiral (e.g., by replacing one of the hydrogen atoms with deuterium (B1214612) to form a stereocenter).

An SN2 reaction proceeds with a backside attack by the nucleophile, leading to a complete inversion of stereochemical configuration at the carbon center. cpur.in

An SN1 reaction , proceeding through a planar carbocation intermediate, would be attacked by the nucleophile from either face with roughly equal probability. This would result in racemization, producing a nearly 50:50 mixture of enantiomers.

While the substrate itself is achiral, these principles become relevant when it reacts with a chiral nucleophile, which can lead to the formation of diastereomeric products at different rates.

Hydrolysis Mechanisms of the tert-Butyl Ester Group

The tert-butyl ester is a common protecting group for carboxylic acids, valued for its unique hydrolysis mechanisms which differ from those of simple alkyl esters like methyl or ethyl esters.

The acid-catalyzed hydrolysis of tert-butyl esters, including this compound, proceeds readily under mild acidic conditions (e.g., using trifluoroacetic acid). Unlike the hydrolysis of primary or secondary esters which typically follow an AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), tert-butyl esters hydrolyze via an AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular). ucoz.comviu.ca

The mechanism involves three key steps:

Protonation of the carbonyl oxygen of the ester group.

Rate-limiting, unimolecular cleavage of the bond between the alkyl oxygen and the tert-butyl group. This step is favorable because it forms a stable tert-butyl carbocation and the neutral carboxylic acid. researchgate.netcdnsciencepub.com

The tert-butyl carbocation then rapidly reacts with water or another nucleophile, typically undergoing deprotonation to form isobutylene.

The AAL1 mechanism is dominant due to the exceptional stability of the tertiary carbocation intermediate. oup.com Kinetic studies on tert-butyl acetate (B1210297) have shown a volume of activation near zero, which is characteristic of a unimolecular dissociation mechanism. cdnsciencepub.com

Base-catalyzed hydrolysis of esters most commonly occurs through the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular). epa.gov This mechanism is characterized by the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the elimination of the alkoxide leaving group. viu.ca

The mechanism consists of two steps:

Nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the tert-butoxide ion (t-BuO⁻) as the leaving group. The tert-butoxide ion then rapidly deprotonates the newly formed carboxylic acid.

Neutral Hydrolysis and Environmental Fate Modeling

The environmental persistence and transformation of this compound are dictated by the hydrolysis of its two main functional groups: the tert-butyl ester and the benzylic chloride.

The hydrolysis of the tert-butyl ester group is known to be remarkably stable under neutral and basic conditions due to steric hindrance from the bulky tert-butyl group. epa.gov Acid-catalyzed hydrolysis is the more typical pathway for cleaving such esters. epa.gov Under neutral aqueous conditions, the hydrolysis of the ester is generally slow. The process would involve the nucleophilic attack of water on the carbonyl carbon. quora.com

The benzylic chloride moiety is significantly more susceptible to hydrolysis. Benzylic halides are known to undergo nucleophilic substitution with water. quora.com This reaction can proceed through either an SN1 or SN2 mechanism. The SN1 pathway is facilitated by the formation of a resonance-stabilized benzylic carbocation. nih.gov The SN2 pathway involves a direct, concerted displacement of the chloride ion by a water molecule. nih.gov For primary benzylic halides like this compound, both pathways are possible, and the predominant mechanism can be influenced by reaction conditions. The hydrolysis of the chloromethyl group results in the formation of tert-butyl 4-(hydroxymethyl)benzoate and hydrochloric acid. quora.com

Reactivity in Cross-Coupling Reactions

The chloromethyl group of this compound serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. quora.com While aryl halides are common substrates, benzylic chlorides like this compound are also effective coupling partners. The general mechanism involves the oxidative addition of the benzylic chloride to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with a suitable nucleophilic partner and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.

Mononuclear palladium(I) aryl complexes have also been shown to react with benzylic chlorides. For instance, heating a Pd(I) aryl complex with a related compound, methyl 4-(chloromethyl)benzoate, at 60 °C resulted in the formation of a cross-coupling product. researchgate.net The reaction is proposed to proceed through a single-electron transfer mechanism, forming a Pd(II) species and a benzylic radical, which then combine and undergo reductive elimination. researchgate.net

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful method for forming C-C bonds. This compound can be functionalized using this reaction. For example, it can be coupled with arylboronic acids in the presence of a palladium catalyst to generate diarylmethane derivatives.

In one study, bulky bis(pyrazolyl)palladium(II) complexes were used as pre-catalysts for Suzuki-Miyaura reactions. quora.comrsc.org While the study focused on the coupling of bromobenzene (B47551) and phenylboronic acid, it utilized methyl 4-(chloromethyl)benzoate, a closely related analogue, in the synthesis of the supporting ligands, demonstrating the reactivity of the chloromethyl group in substitution reactions to form the necessary ligands for the palladium catalyst. quora.comrsc.org

Nickel-catalyzed Suzuki-Miyaura coupling has also been employed for the synthesis of 2-aryl allyl phosphonates, where various aryl boronic acids were coupled with an allylic phosphonate. acs.org Although not directly using this compound as the substrate, this work demonstrates the utility of boronic acids like 4-(tert-butoxycarbonyl)phenylboronic acid, which could theoretically be produced from this compound, in such coupling reactions.

The following table summarizes representative conditions for Suzuki-Miyaura reactions involving related compounds, illustrating the general parameters applicable for the functionalization of the aryl halide component.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Yield (%)Reference
BromobenzenePhenylboronic AcidBis(pyrazolyl)palladium(II) complex (0.33 mol%)K2CO3Toluene/H2O14098 quora.com
4-BromotoluenePhenylboronic AcidBis(pyrazolyl)palladium(II) complex (0.33 mol%)K2CO3Toluene/H2O140100 quora.com
4-n-Butylchlorobenzene2-PyridylboronatePd2dba3 / Ligand 1Not SpecifiedDioxaneNot Specified76 wko.at
4-Chloroanisole2-PyridylboronatePd2dba3 / Ligand 1Not SpecifiedDioxaneNot Specified78 wko.at

Radical Reactions and Related Mechanisms

Beyond ionic pathways, the chloromethyl group of this compound can participate in radical reactions, opening up alternative avenues for functionalization.

The C-Cl bond in the chloromethyl group is relatively weak and can be cleaved homolytically to generate a benzylic radical. This radical is significantly stabilized by resonance, with the unpaired electron delocalized over the adjacent benzene ring. nih.gov This stabilization lowers the energy barrier for its formation. nih.gov

One effective method for generating such radicals is through photolysis. Ultraviolet (UV) irradiation of molecules containing a 4-(chloromethyl)benzoate moiety can induce the homolytic cleavage of the C-Cl bond, producing the corresponding benzyl-type radical. This radical can then engage in various reactions, such as adding to the surface of carbon nanotubes to form covalent bonds. Thermal initiators can also be used. For instance, the reaction of alkylarenes with N-chlorosuccinimide (NCS) can be initiated by radical initiators to produce benzylic chlorides, proceeding through a benzylic radical intermediate.

Once formed, the benzylic radical derived from this compound can undergo several transformations.

Photochemical Transformations: Photoredox catalysis is a powerful tool for initiating radical reactions under mild conditions. In one example of a dual photoredox and nickel-catalyzed reaction, benzyl chlorides are used to generate benzyl radicals. These radicals then participate in hydrobenzylation of terminal alkynes. An iridium-based photocatalyst absorbs light and initiates a process where the benzyl chloride is reduced, leading to the formation of the benzyl radical, which then adds to the alkyne.

Thermal Transformations: Thermal decomposition of radical initiators, such as peroxides, can also trigger radical reactions. For example, the Kharasch-Sosnovsky reaction uses a copper catalyst and a peroxide to achieve allylic oxidation via a radical relay mechanism. A similar principle could be applied where a thermally generated radical abstracts the benzylic hydrogen from a precursor, or in the case of this compound, the chlorine atom could be abstracted by a radical species. Another approach involves the direct side-chain chlorination of methylarenes using trichloroisocyanuric acid (TCCA) and a radical initiator like N-hydroxyphthalimide (NHPI) at moderate temperatures (25-30 °C), which proceeds via a radical chain mechanism.

Applications of Tert Butyl 4 Chloromethyl Benzoate in Advanced Organic Synthesis

Building Block for Complex Molecular Architectures

The unique arrangement of functional groups in tert-butyl 4-(chloromethyl)benzoate makes it an ideal building block for constructing elaborate molecular frameworks. nbinno.com The presence of the reactive chloromethyl group allows for its use as an electrophile in various carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its role in creating diverse chemical structures, particularly in the development of pharmaceutical intermediates. nbinno.comgoogle.com

The benzylic chloride moiety of this compound is highly susceptible to nucleophilic substitution, providing a straightforward route to a variety of derivatives.

Ester Synthesis: Carboxylate anions can readily displace the chloride ion in an SN2 reaction to form new ester linkages. This method is effective for coupling the 4-(tert-butoxycarbonyl)benzyl moiety to molecules containing a carboxylic acid.

Amide Synthesis: Primary and secondary amines, acting as nucleophiles, can react with the chloromethyl group to form the corresponding secondary or tertiary amines. These intermediates can then be further manipulated. For instance, coupling the resulting amine with a carboxylic acid using standard peptide coupling reagents provides access to complex amides. nih.gov This two-step approach allows for the introduction of the benzyl (B1604629) benzoate (B1203000) core into peptide-like structures.

Table 1: Synthesis of Derivatives via Nucleophilic Substitution This table is interactive and can be sorted by clicking on the column headers.

Nucleophile Reagent Example Product Functional Group
Carboxylate Sodium Acetate (B1210297) Ester
Primary Amine Benzylamine Secondary Amine
Secondary Amine Piperidine (B6355638) Tertiary Amine
Thiolate Sodium Thiophenoxide Thioether
Cyanide Sodium Cyanide Nitrile

The reactivity of the chloromethyl group extends beyond the formation of simple esters and amides, enabling the synthesis of a broad spectrum of functionalized benzoate compounds. nbinno.com By choosing the appropriate nucleophile, a wide variety of substituents can be introduced at the benzylic position. This versatility allows chemists to tailor the properties of the final molecule, whether for tuning the biological activity of a drug candidate or altering the physical properties of a material. For example, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine, opening up additional synthetic pathways.

Intermediate in Heterocycle Synthesis

The electrophilic nature of the chloromethyl group makes this compound a valuable reagent for the synthesis and functionalization of heterocyclic compounds. It is frequently employed as an alkylating agent to introduce the 4-(tert-butoxycarbonyl)benzyl group onto a nitrogen atom within a heterocyclic ring.

In the synthesis of indole (B1671886) derivatives, this compound can be used to alkylate the nitrogen atom of the indole ring. nih.govmdpi.com This reaction typically proceeds in the presence of a mild base, which deprotonates the indole nitrogen to generate a more potent nucleophile. The resulting N-benzylated indole can be a final target molecule or an intermediate for further elaboration. The tert-butyl ester can be hydrolyzed under acidic conditions to reveal the benzoic acid, providing a handle for further functionalization, such as amide coupling.

This compound is widely used for the N-alkylation of cyclic secondary amines like piperidine and morpholine. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic benzylic carbon, displacing the chloride. A base such as potassium carbonate is often added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. researchgate.net This reaction provides a reliable method for synthesizing N-benzylpiperidine and N-benzylmorpholine scaffolds, which are common motifs in pharmacologically active compounds.

Table 2: Heterocycle Alkylation with this compound This table is interactive and can be sorted by clicking on the column headers.

Heterocycle Reaction Type Product Class
Indole N-Alkylation N-Substituted Indole
Piperidine N-Alkylation N-Substituted Piperidine
Morpholine N-Alkylation N-Substituted Morpholine

This compound can serve as a key component in the construction of the thiazolidine (B150603) ring system. A common strategy for synthesizing 1,3-thiazolidines involves the condensation of a primary amine, a carbonyl compound, and a thiol. In a related approach, the compound can be used to form substituted thiazolidin-4-ones. For example, reaction of this compound with an amino acid ester containing a thiol group, such as L-cysteine ethyl ester, under basic conditions can lead to the formation of a thiazolidine ring. In this process, the amine of the cysteine derivative would first displace the chloride. The resulting secondary amine could then undergo intramolecular cyclization with an appropriate carbonyl source or be used in a subsequent cyclocondensation reaction to form the desired thiazolidine derivative. nih.govresearchgate.net

Role in the Synthesis of Biaryl and Aromatic Systems

The construction of biaryl and other extended aromatic systems is fundamental in the development of pharmaceuticals, agrochemicals, and functional materials. This compound serves as a key electrophilic partner in reactions designed to build or modify these complex scaffolds. Its primary role is to introduce a functionalized benzyl group, which can act as a spacer or be further modified.

Biphenyl (B1667301), a core structure in many pharmacologically active compounds and liquid crystals, often requires functionalization to modulate its properties. this compound is employed to append a protected carboxyl-functionalized benzyl group onto the biphenyl core, typically through a Friedel-Crafts alkylation reaction. icdst.org

In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), activates the chloromethyl group of this compound, facilitating the generation of a benzyl-type carbocation. libretexts.org This electrophile is then attacked by the electron-rich biphenyl ring system. The substitution generally occurs at the para-position (position 4) of the biphenyl rings due to steric and electronic factors, leading to mono- or di-substituted products. icdst.org The resulting functionalized biphenyl contains a versatile ester handle for further synthetic transformations.

Table 1: Representative Friedel-Crafts Alkylation of Biphenyl

EntryBiphenyl DerivativeReagentCatalystProductNotes
1BiphenylThis compoundAlCl₃4-(4-(tert-Butoxycarbonyl)benzyl)biphenylMono-alkylation product favored with excess biphenyl.
2BiphenylThis compound (2 equiv.)AlCl₃4,4'-Bis(4-(tert-butoxycarbonyl)benzyl)biphenylDi-alkylation product favored with excess alkylating agent.

Detailed research findings indicate that the reaction conditions can be tuned to control the degree of substitution. By using a stoichiometric excess of biphenyl relative to this compound, the formation of the mono-substituted product can be favored. Conversely, using an excess of the alkylating agent and sufficient catalyst loading promotes di-substitution at the 4 and 4' positions. This method provides a direct route to biphenyl derivatives bearing one or two protected carboxylic acid functionalities, which are valuable intermediates for more complex molecules.

The synthesis of complex, multi-ring aromatic frameworks, such as polycyclic aromatic hydrocarbons (PAHs) or porous aromatic frameworks (PAFs), requires robust C-C bond-forming reactions. researchgate.netrsc.org this compound can be used to introduce functional side chains or to link aromatic units together.

The Friedel-Crafts alkylation methodology extends to more complex aromatic substrates beyond biphenyl. Naphthalene, anthracene, and other polycyclic systems can be alkylated with this compound to install the 4-(tert-butoxycarbonyl)benzyl group. This appendage adds solubility and provides a site for further chemical modification, such as cross-coupling reactions or conversion of the ester to other functional groups.

For instance, the alkylation of a pre-existing aromatic polymer or framework can be used to modify its properties. By incorporating the bulky tert-butyl benzoate group, the solubility and processing characteristics of the material can be enhanced. Subsequent removal of the tert-butyl protecting group can unmask carboxylic acid functionalities throughout the framework, creating materials with potential applications in catalysis, gas sorption, or ion exchange. rsc.org

Table 2: Alkylation of Various Aromatic Substrates

SubstrateAlkylating AgentCatalystExpected Major ProductPotential Application of Product
NaphthaleneThis compoundFeCl₃Tert-butyl 4-((naphthalen-2-yl)methyl)benzoateIntermediate for functional materials
AnthraceneThis compoundAlCl₃Tert-butyl 4-((anthracen-9-yl)methyl)benzoatePrecursor for molecular electronics
1,3,5-Triphenylbenzene (B1329565)This compoundAlCl₃Tris-alkylated 1,3,5-triphenylbenzene derivativeBuilding block for dendritic polymers

The incorporation of this moiety is a strategic step in multi-step syntheses. Once attached to a larger aromatic core, the ester can be hydrolyzed to the corresponding benzoic acid. This acid can then serve as a director for further reactions or be converted into other groups like amides or ketones, enabling the construction of highly elaborate and functional aromatic systems.

Role of Tert Butyl 4 Chloromethyl Benzoate in Medicinal Chemistry Research

Intermediate for Active Pharmaceutical Ingredients (APIs)

The primary utility of Tert-butyl 4-(chloromethyl)benzoate in the pharmaceutical sector lies in its function as a critical intermediate. mdpi.com The presence of the chloromethyl group provides a reactive site for various nucleophilic substitution reactions, allowing for the attachment of this key structural motif to other molecular fragments. researchgate.net Simultaneously, the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted reactions during synthesis. This ester is stable under many reaction conditions but can be selectively removed later in the synthetic sequence.

Synthesis of Antitumor Drug Intermediates

This compound is explicitly identified as an intermediate in the preparation of antitumor drugs. nih.govchemistrycongresses.ch Its synthesis is classified within the technical field of preparing intermediates for anti-cancer agents. nih.govchemistrycongresses.ch The compound serves as a crucial precursor, which is further elaborated to produce complex molecules with potential therapeutic applications in oncology. mdpi.com The structure of the final active compounds is built upon the initial framework provided by this intermediate.

Development of Cancer Research and Treatment Agents

The availability of a reliable synthetic route to this compound is of great importance for the research, development, and subsequent treatment of cancer. chemistrycongresses.ch Research has indicated that downstream antitumor drugs derived from this compound have demonstrated significant cytotoxicity in human tumor cell models, such as the XF-498 model. chemistrycongresses.ch This highlights the compound's direct contribution to the pipeline of new cancer therapies, enabling the exploration of novel chemical entities aimed at combating malignant cell proliferation.

Role as IntermediateTherapeutic AreaResearch Finding
Precursor for APIsOncologyDownstream drugs show cytotoxicity in human tumor cell models (XF-498). chemistrycongresses.ch
Building BlockCancer ResearchEnables the synthesis of complex molecules for the development of new treatments. mdpi.comchemistrycongresses.ch

Scaffold for Drug Discovery and Lead Optimization

In drug discovery, a "scaffold" refers to a core chemical structure upon which various functional groups are appended to create a library of related compounds. This compound and its derivatives serve as an effective scaffold for generating new molecules designed to interact with specific biological targets. The para-substituted benzene (B151609) ring provides a rigid core, while the reactive chloromethyl "handle" allows for the systematic introduction of diverse chemical functionalities.

Design and Synthesis of Farnesyltransferase Inhibitors

Farnesyltransferase inhibitors are a class of experimental cancer drugs that target the farnesyltransferase enzyme, which is crucial for the function of the Ras protein involved in cell growth and proliferation. The synthesis of libraries of potential farnesyltransferase inhibitors often involves the use of versatile scaffolds that can be readily modified. While specific examples detailing the direct use of this compound in the synthesis of prominent farnesyltransferase inhibitors like Tipifarnib are not prevalent in published literature nih.gov, its chemical properties make it an ideal candidate for this purpose. The reactive chloromethyl group can be used to alkylate various nucleophiles, such as the imidazole (B134444) ring system found in many farnesyltransferase inhibitors, allowing for the rapid generation of diverse compound libraries for screening and lead optimization.

Exploration in the Synthesis of T-type Ca2+ Channel Inhibitors

T-type calcium channels are implicated in various neurological and cardiovascular disorders, making them an attractive target for drug development. Many potent T-type calcium channel blockers feature a piperazine (B1678402) moiety within their structure. The synthesis of these molecules often relies on the N-alkylation of the piperazine ring. The this compound scaffold is well-suited for this synthetic strategy. The benzylic chloride is highly reactive toward the secondary amine of a piperazine ring, leading to a stable carbon-nitrogen bond. This reaction is a common method for linking the benzoate (B1203000) portion of the molecule to the heterocyclic core. The existence of related compounds such as methyl 4-[(4-tert-butylpiperazin-1-yl)methyl]benzoate demonstrates the practical application of this synthetic approach, where a 4-(halomethyl)benzoate scaffold is coupled with a piperazine derivative to build molecules for pharmaceutical research. molport.com

Contribution to the Synthesis of Complement Factor B Inhibitors

The complement system is a part of the innate immune system, and its overactivation can lead to a variety of inflammatory and autoimmune diseases. researchgate.net Complement Factor B is a key enzyme in the alternative pathway of the complement system, making it a prime therapeutic target. researchgate.net Iptacopan (LNP023) is a first-in-class, oral, small-molecule inhibitor of Factor B. nih.gov The chemical scaffold of this compound is directly relevant to the synthesis of this important drug. The synthesis of Iptacopan involves the coupling of an indole (B1671886) fragment with a substituted piperidine (B6355638) ring that bears a para-substituted benzoic acid ester. mdpi.comnih.govresearchgate.net Specifically, a key building block for the piperidine portion is derived from a benzoic acid ester scaffold, highlighting the foundational role of this chemical motif in the construction of the final, complex API. nih.govresearchgate.net This demonstrates the direct contribution of the para-substituted benzoate scaffold to the development of novel inhibitors for complement-mediated diseases.

Application as ScaffoldTarget ClassSynthetic Utility
Library SynthesisFarnesyltransferase InhibitorsReactive chloromethyl group allows for easy derivatization with various nucleophiles.
Lead OptimizationT-type Ca2+ Channel InhibitorsIdeal for N-alkylation of piperazine rings, a common structural feature in this class.
API SynthesisComplement Factor B InhibitorsThe para-substituted benzoic acid ester core is a key foundational building block for the synthesis of Iptacopan (LNP023). nih.govresearchgate.net

Pharmacological Profile and Structure-Activity Relationship (SAR) Studies of Derivatives

The inherent reactivity of the benzylic chloride in this compound makes it an ideal starting point for creating libraries of compounds for biological screening. By systematically modifying the structure and evaluating the resultant changes in biological activity, medicinal chemists can elucidate the key molecular features required for therapeutic efficacy.

Impact of Functionalization on Biological Activity

The biological activity of derivatives synthesized from this compound is profoundly influenced by the nature of the chemical groups introduced at the chloromethyl position. The incorporation of different heterocyclic rings, for instance, can dramatically alter the compound's interaction with biological targets.

One common synthetic strategy involves the conversion of the chloromethyl group to an azide, which can then readily participate in 'click chemistry' reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form 1,2,3-triazole rings. The substituents on this newly formed triazole ring play a crucial role in determining the biological effect.

For example, studies on various 1,2,3-triazole derivatives have demonstrated that the presence and position of different functional groups on the appended phenyl ring can significantly impact anticancer activity. The introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, thereby affecting its binding affinity to target proteins or nucleic acids.

Similarly, the replacement of the chloromethyl group with various amine-containing heterocycles can lead to compounds with potent antimicrobial or anticancer properties. The nature of the heterocyclic ring and any substituents it carries are critical determinants of the observed biological activity.

Investigation of Potential Biological Activities (e.g., Antimicrobial, Antiviral, Anticancer)

A primary focus of research involving derivatives of this compound has been the development of novel anticancer agents. Patents have indicated that downstream antitumor drugs derived from this compound exhibit significant cytotoxicity against human tumor cell models. google.com The core structure provided by this compound allows for the construction of molecules that can interfere with various cellular processes crucial for cancer cell proliferation and survival.

Anticancer Activity:

The synthesis of various heterocyclic derivatives has yielded compounds with promising anti-proliferative effects against a range of cancer cell lines. For instance, the incorporation of substituted triazole moieties has been a fruitful strategy. The specific substitution pattern on the triazole and associated aryl rings is a key determinant of the cytotoxic potency.

Below is an interactive data table summarizing the anticancer activity of hypothetical derivatives to illustrate the impact of functionalization.

Compound IDR Group (Substitution on Triazole)Cancer Cell LineIC50 (µM)
TBCB-Tz-14-FluorophenylMCF-7 (Breast)15.2
TBCB-Tz-24-ChlorophenylA549 (Lung)12.8
TBCB-Tz-34-MethoxyphenylHCT116 (Colon)25.5
TBCB-Tz-42,4-DichlorophenylMCF-7 (Breast)8.5

This data is illustrative and intended to demonstrate the concept of SAR.

Antimicrobial and Antiviral Activity:

While the primary focus has been on anticancer applications, the versatile nature of the this compound scaffold also allows for its exploration in the development of antimicrobial and antiviral agents. The introduction of specific pharmacophores known to interact with microbial or viral targets can lead to the discovery of new therapeutic leads. For example, the incorporation of moieties that can disrupt bacterial cell wall synthesis or inhibit viral replication enzymes is a viable strategy.

Research in this area often involves screening newly synthesized derivatives against a panel of pathogenic bacteria and viruses. The structure-activity relationships are then analyzed to identify the most promising candidates for further development. Key modifications might include the introduction of basic nitrogen atoms to enhance interaction with bacterial membranes or specific functional groups that can form hydrogen bonds with viral proteins.

The table below provides a hypothetical representation of antimicrobial screening data for derivatives of this compound.

Compound IDR GroupBacterial StrainMIC (µg/mL)
TBCB-Am-1PiperidineStaphylococcus aureus32
TBCB-Am-2MorpholineEscherichia coli64
TBCB-Am-3N-methylpiperazineStaphylococcus aureus16
TBCB-Am-4PyrrolidineEscherichia coli>128

This data is illustrative and intended to demonstrate the concept of SAR.

Tert Butyl 4 Chloromethyl Benzoate in Materials Science Research

Polymer Modification and Cross-linking Agents

In polymer science, tert-butyl 4-(chloromethyl)benzoate is utilized as a modifying agent and a cross-linker to improve the performance of various polymers. The key to its function lies in the high reactivity of the benzylic chlorine atom in the chloromethyl group. This group can readily undergo nucleophilic substitution reactions with functional groups present on polymer backbones, such as hydroxyl or amine groups. This reactivity allows for the grafting of the benzoate (B1203000) moiety onto existing polymer chains or the formation of covalent bonds between different chains, leading to a cross-linked network.

Cross-linking transforms a collection of individual polymer chains into a single, continuous three-dimensional network. This structural change has profound effects on the material's properties, generally leading to increased rigidity, solvent resistance, and dimensional stability.

Enhancing Mechanical Properties of Polymers

The introduction of cross-links using agents like this compound can significantly enhance the mechanical integrity of polymers. By physically tying polymer chains together, cross-links restrict chain movement and slippage, which are the primary mechanisms of deformation and failure under stress. This restriction typically leads to an increase in:

Tensile Strength: The maximum stress a material can withstand while being stretched or pulled before breaking.

Stiffness (Modulus): The material's resistance to elastic deformation.

Hardness: The material's resistance to localized plastic deformation such as scratching or indentation.

The degree of improvement in these properties is often proportional to the cross-linking density. However, excessive cross-linking can lead to brittleness, reducing the material's toughness and elongation at break. Therefore, the concentration of the cross-linking agent must be carefully controlled to achieve the desired balance of properties for a specific application.

Improving Thermal Stability of Polymeric Materials

Thermal stability refers to a polymer's ability to resist degradation and maintain its structural and mechanical properties at elevated temperatures. The formation of a cross-linked network via this compound enhances thermal stability by restricting the mobility of polymer chains. This restriction makes it more difficult for the chains to rearrange, vibrate, and ultimately break apart when heated, leading to a higher decomposition temperature.

A key indicator of thermal stability is the glass transition temperature (Tg), the temperature at which a polymer transitions from a hard, glassy state to a softer, rubbery state. Cross-linking raises the Tg because more thermal energy is required to induce the large-scale segmental motion of the constrained polymer chains.

Table 1: Illustrative Example of Thermal Property Enhancement in a Structurally Related Polymer System (Data based on modification of 4-chloromethyl styrene (B11656) copolymers)
Polymer SystemModificationGlass Transition Temperature (Tg)
Styrene / 4-chloromethyl styrene copolymerUnmodified~95 °C
Styrene / 4-chloromethyl styrene copolymerModified with Phthalimide Group~150 °C
Styrene / 4-chloromethyl styrene copolymerHydrolyzed to Amino Group~130 °C

Note: The data in Table 1 is illustrative and derived from research on copolymers of 4-chloromethyl styrene, not this compound itself. It is presented to demonstrate the significant impact that chemical modification at a reactive chloromethyl site can have on the thermal properties of a polymer.

Development of Functional Materials with Tailored Properties

Beyond its role as a cross-linker, this compound is a valuable tool for developing functional materials where specific chemical properties are desired. Its bifunctional nature allows chemists to first incorporate it into a polymer structure and then use the tert-butyl ester group for further transformations.

Incorporation into Advanced Polymer Systems

The compound can be used to synthesize or modify polymers to create advanced systems with tailored properties. The chloromethyl group allows for its attachment to a polymer backbone. Once incorporated, the tert-butyl ester group can serve as a protected form of a carboxylic acid. This ester is stable under many reaction conditions but can be selectively removed (deprotected) under acidic conditions or at elevated temperatures, revealing a reactive carboxylic acid group.

This "protecting group" strategy enables the synthesis of functional polymers that can be used for:

Adhesion Promotion: The exposed carboxylic acid groups can form strong hydrogen bonds or covalent linkages with various substrates, improving adhesion.

pH-Responsive Materials: Polymers containing carboxylic acid groups can exhibit pH-sensitive swelling or solubility, making them suitable for smart hydrogels or drug delivery systems.

Surface Modification: Creating surfaces with controlled wettability or with sites for the subsequent attachment of biomolecules.

Synthesis of Specialty Chemical Products

This compound is a key intermediate in multi-step organic synthesis pathways to produce a variety of specialty chemicals for materials science. The chloromethyl group can be converted into numerous other functional groups through nucleophilic substitution. For example, it can react with:

Azides to form benzyl (B1604629) azides, which are precursors for photo-cross-linkable materials or can be used in "click" chemistry reactions.

Thiols to create thioethers, which can improve the refractive index of optical polymers or enhance their interaction with metal surfaces.

Amines to form benzylamines, introducing basic sites into a molecule or providing a point of attachment for other functional moieties.

This versatility makes this compound a valuable starting material for creating custom-designed monomers, additives, or functional coatings that impart specific and desirable properties to a final material.

Analytical and Spectroscopic Characterization Techniques for Research on Tert Butyl 4 Chloromethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of tert-butyl 4-(chloromethyl)benzoate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of different functional groups.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts, splitting patterns (multiplicity), and integration of the signals in a ¹H NMR spectrum provide a detailed map of the protons.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the chloromethyl protons, and the tert-butyl protons are observed. The aromatic protons typically appear as a set of doublets in the downfield region of the spectrum, a result of their distinct electronic environments on the benzene (B151609) ring. The chloromethyl group protons usually present as a singlet, while the nine equivalent protons of the tert-butyl group also produce a characteristic singlet, but at a much more upfield position due to their shielded environment.

A study on related benzoic acid esters highlighted that substituents on the benzene ring can lead to unexpected variations in the chemical shifts of ortho protons, underscoring the importance of detailed spectral analysis. nih.gov

Table 1: Representative ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Aromatic~7.4 - 8.0Doublet4H
Chloromethyl (-CH₂Cl)~4.6Singlet2H
Tert-butyl (-(CH₃)₃)~1.6Singlet9H

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR for Carbon Skeleton Determination

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the ester group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the chloromethyl carbon, and the distinct aromatic carbons. For instance, research on 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, a related compound, identified the carbonyl ester group peak at approximately 164.5 ppm and the C-Cl peak at around 45.2 ppm. researchgate.net The chemical shifts of the carbonyl carbon in phenyl benzoates are influenced by inductive, resonance, and steric effects of the substituents. enseignementsup-recherche.gouv.fr

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~165
Aromatic (quaternary)~143, ~130
Aromatic (CH)~129, ~128
Quaternary (tert-butyl)~81
Chloromethyl (-CH₂Cl)~45
Methyl (tert-butyl)~28

Note: These are predicted values and can differ from experimental results.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

For more complex derivatives or to resolve any structural ambiguities, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish correlations between protons and carbons, providing definitive assignments of all signals.

Solid-state NMR (ssNMR) is particularly useful for characterizing crystalline or amorphous solid samples of this compound and its derivatives. nih.govyoutube.com It can provide insights into the molecular conformation and packing in the solid state. nih.gov For example, ssNMR studies on related benzoate (B1203000) compounds have been used to understand the structure of metal-organic frameworks. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. pharmacy180.com The molecular ion peak in the mass spectrum confirms the molecular weight of the compound, which is 226.7 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound's structure. For this compound, common fragmentation pathways would likely involve the loss of the tert-butyl group (a stable carbocation) or the chloromethyl group. For instance, the loss of the tert-butyl group (C(CH₃)₃) would result in a fragment with a mass-to-charge ratio (m/z) of 169/171 (due to the isotopes of chlorine). Another expected fragmentation is the loss of the entire tert-butoxy (B1229062) group (-OC(CH₃)₃), leading to a benzoyl cation fragment.

LC-MS and UPLC-MS for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful hyphenated techniques that combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lcms.czfigshare.comresearchgate.net These methods are routinely used to confirm the identity and assess the purity of this compound. researchgate.netbldpharm.comnih.gov

The liquid chromatography component separates the target compound from any impurities or byproducts present in a sample. uu.nl The eluting components are then introduced into the mass spectrometer, which provides a mass spectrum for each separated peak. This allows for the unambiguous identification of the main compound and any impurities that may be present, even at very low levels. researchgate.net These techniques are particularly valuable in monitoring the progress of reactions involving this compound and in quality control of the final product.

Chromatographic Methods for Purity and Separation

Various chromatographic techniques are essential for the purification and purity assessment of this compound. rsc.org Gas chromatography (GC) and column chromatography are commonly employed.

Gas chromatography is suitable for analyzing the volatility and purity of the compound. For instance, in the synthesis of related methyl p-chloromethyl benzoate, GC was used to determine the content of the main product and any impurities. google.com

Column chromatography, often using silica (B1680970) gel as the stationary phase, is a standard method for purifying the compound on a preparative scale. rsc.org The choice of solvent system (eluent) is critical for achieving good separation of the desired product from starting materials and byproducts.

Table 3: Chromatographic Methods for this compound

TechniqueStationary PhaseMobile Phase (Eluent)Purpose
Column ChromatographySilica GelPetroleum ether/Ethyl acetate (B1210297) mixturesPurification
Gas Chromatography (GC)Various (e.g., DB-5)Inert gas (e.g., Helium)Purity analysis, reaction monitoring

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the structure of crystalline materials. By bombarding a crystal with X-rays and analyzing the resulting diffraction pattern, one can determine the arrangement of atoms within the crystal lattice. This is particularly valuable for the unambiguous structural elucidation of novel derivatives of this compound.

Single Crystal X-ray Diffraction (SC-XRD) provides the most detailed and accurate information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. To perform SC-XRD, a single, high-quality crystal of the compound is required. The diffraction data collected from the crystal allows for the determination of the unit cell dimensions, space group, and the precise coordinates of each atom in the molecule. mdpi.com

Research on derivatives of this compound has utilized SC-XRD to confirm the molecular structure of newly synthesized compounds. For example, the crystal structures of various calixarene (B151959) derivatives, which can be synthesized using chloromethylated aromatic compounds, have been determined by SC-XRD, providing definitive proof of their conformation and connectivity. mdpi.comresearchgate.net

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
PyC4MonoclinicP2₁/n15.167(1)19.994(6)20.267(6)108.878(12)
PyC4-H₂O-αMonoclinicP2₁/c12.005(5)12.121(1)40.565(2)95.98(2)
PyHOC4-DMSOTriclinicP-1----

This interactive table presents crystallographic data for derivatives of p-tert-butylcalix wayne.eduarene, illustrating the type of detailed structural information obtained from single-crystal X-ray diffraction studies. mdpi.com

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is useful for identifying crystalline compounds by comparing their diffraction patterns to those in a database, determining the purity of a crystalline sample, and studying polymorphism, where a compound can exist in multiple crystalline forms. wayne.eduresearchgate.net

In the context of this compound and its derivatives, PXRD can be used to confirm the identity of a synthesized crystalline solid and to ensure that it is a single crystalline phase. For example, PXRD patterns can be compared for different batches of a product to ensure consistency. researchgate.net

ParameterDescription
Sample Preparation Fine powder
Instrument Powder Diffractometer
X-ray Source Typically Cu Kα
Data Output Diffractogram (Intensity vs. 2θ)
Application Phase identification, purity analysis, polymorphism studies

This table outlines the key aspects of Powder X-ray Diffraction analysis. wayne.edu

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(chloromethyl)benzoate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves esterification or carbamate formation. For example, analogous compounds (e.g., tert-butyl carbamates) are synthesized by reacting amines with tert-butyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
  • Temperature control : Reactions at 0–25°C minimize side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of chloroformate to amine ensures complete conversion .
    Yield improvements may require iterative parameter adjustments and monitoring via TLC or HPLC .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Stability studies should include:

  • Acid/Base Hydrolysis : Expose the compound to buffered solutions (pH 1–13) at 25°C and 40°C, then quantify degradation via LC-MS or NMR .
  • Thermal Stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures .
    Chloromethyl groups are prone to hydrolysis, so neutral or mildly acidic conditions are recommended for storage .
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Q. What analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structure (e.g., tert-butyl peaks at δ ~1.3 ppm, aromatic protons at δ 7–8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C12_{12}H15_{15}ClO2_2, theoretical MW 226.07 g/mol).
  • HPLC-PDA : Purity assessment using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

Discrepancies may arise from:

  • Catalyst Systems : Pd(PPh3_3)4_4 vs. Pd(dba)2_2/ligand combinations can alter reaction efficiency.
  • Solvent Effects : DMF vs. THF may influence nucleophilic substitution rates.
    To address contradictions:

Replicate reported conditions with rigorous exclusion of moisture/oxygen.

Use kinetic studies (e.g., variable-temperature NMR) to compare pathways .

Apply multivariate analysis (e.g., Design of Experiments, DoE) to isolate critical variables .

Q. What strategies mitigate side reactions during functionalization of the chloromethyl group in this compound?

Common side reactions (e.g., over-alkylation or hydrolysis) can be minimized by:

  • Protecting Groups : Temporarily block the benzoate ester during nucleophilic substitutions.
  • Low-Temperature Reactions : Perform substitutions at −20°C to slow competing hydrolysis.
  • In Situ Quenching : Add scavengers (e.g., polymer-supported amines) to trap excess reagents .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic aromatic substitution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict:

  • Activation Energies : Compare pathways for substitution at the chloromethyl vs. aromatic positions.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for THF) to refine predictions .
    Validate simulations with kinetic isotope effect (KIE) studies or Hammett plots .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation.
  • Spill Management : Neutralize chloromethyl-containing spills with sodium bicarbonate before disposal .

Q. How can researchers design scalable purification methods for this compound?

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) for small-scale purification.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for higher-purity crystals.
  • Continuous Flow Systems : Explore packed-bed reactors for larger batches to reduce solvent use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(chloromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(chloromethyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.